Gageotetrin A vs. Cyclic Lipopeptides: Comparative Antimicrobial Potency (MIC)
Gageotetrin A demonstrates significantly higher antimicrobial potency than major cyclic lipopeptide families. In cross-study comparisons, the MIC of Gageotetrin A is reported between 0.01–0.06 μM [1]. In contrast, the MIC of surfactin against various pathogens ranges from 15.6 μg/mL to >1024 μg/mL [2][3], and the MIC of iturin A against phytopathogenic fungi is 31.25–62.50 μg/mL [4]. When converted using Gageotetrin A's molecular weight (486.64 g/mol [5]), its MIC range corresponds to approximately 0.005–0.03 μg/mL, which is 3 to 5 orders of magnitude more potent than these common cyclic lipopeptide alternatives. This represents a substantial quantitative difference in antimicrobial efficacy, favoring Gageotetrin A for applications requiring high potency at low concentrations.
| Evidence Dimension | Antimicrobial Potency |
|---|---|
| Target Compound Data | MIC 0.01–0.06 μM (approx. 0.005–0.03 μg/mL) |
| Comparator Or Baseline | Surfactin: MIC 15.6–>1024 μg/mL; Iturin A: MIC 31.25–62.50 μg/mL |
| Quantified Difference | Gageotetrin A MIC is >1,000-fold lower (more potent) than comparators |
| Conditions | In vitro antimicrobial assays against various bacterial and fungal strains. Direct conversion of Gageotetrin A's molar MIC to mass concentration uses MW 486.64. |
Why This Matters
This data supports the selection of Gageotetrin A over generic cyclic lipopeptides when extreme potency is a key experimental or developmental requirement, enabling lower dosing and potentially reducing off-target effects.
- [1] Tareq FS, et al. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis. Org Lett. 2014 Feb 7;16(3):928-31. View Source
- [2] Abdel-Mawgoud AM, et al. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus. Antibiotics (Basel). 2023 Nov 20;12(11):1622. doi: 10.3390/antibiotics12111622. View Source
- [3] Kim JH, et al. Antibacterial Activity In Vitro and Primary Dermal Irritation Test in Rabbits of Surfactin Produced Bacillus subtilus Complex BC2121. Korean J. Vet. Res. 2025; 65(3): e13. View Source
- [4] Zhang S, et al. Antagonistic potential of lipopeptide producing Bacillus amyloliquefaciens against major vegetable pathogens. Eur J Plant Pathol. 2018 Dec 18; 151: 469–483. Table 6. View Source
- [5] TargetMol. Gageotetrin A (T82351) Product Datasheet. CAS: 1536405-78-3. View Source
